3-Cyclohexyl-1-ethyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
Overview
Description
N’-cyclohexyl-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is a complex organic compound that features a cyclohexyl group, an ethyl group, and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea typically involves multiple steps. One common method involves the reaction of cyclohexyl isocyanate with ethylamine to form N-cyclohexyl-N-ethylurea. This intermediate is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexyl-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-cyclohexyl-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea oxide, while reduction could produce N’-cyclohexyl-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine.
Scientific Research Applications
N’-cyclohexyl-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N’-cyclohexyl-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. Additionally, the cyclohexyl and ethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N-ethylurea: Lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity and applications.
3-phenyl-1,2,4-oxadiazole-5-carboxylic acid: Contains the oxadiazole ring but lacks the urea moiety, limiting its potential interactions with biological targets.
N-cyclohexyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea: Similar structure but with a methyl group instead of an ethyl group, which can affect its chemical properties and biological activity.
Uniqueness
N’-cyclohexyl-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is unique due to the combination of its structural features, which confer a balance of lipophilicity, reactivity, and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-cyclohexyl-1-ethyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-2-22(18(23)19-15-11-7-4-8-12-15)13-16-20-17(21-24-16)14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZMYSHSRWEAEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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